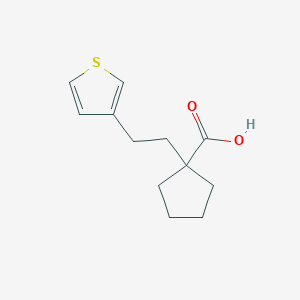

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid

Description

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a thiophene ring connected via a two-carbon ethyl linker. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, making the compound suitable for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-thiophen-3-ylethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H16O2S/c13-11(14)12(5-1-2-6-12)7-3-10-4-8-15-9-10/h4,8-9H,1-3,5-7H2,(H,13,14) |

InChI Key |

PBUMHILBJQABFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCC2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopentane-1-carboxylic Acid Core Preparation

The cyclopentane-1-carboxylic acid moiety can be prepared via:

Hydrolysis of cyclopentane-1-carbonitrile or cyclopentane-1-carbonyl precursors

For example, nitriles can be hydrolyzed under acidic conditions (e.g., refluxing with sulfuric acid and acetic acid mixtures) to yield the corresponding carboxylic acids.Michael addition or alkylation reactions on cyclopentene derivatives

Cyclopentene derivatives can be functionalized and subsequently oxidized to carboxylic acids.

Introduction of the 2-(Thiophen-3-yl)ethyl Side Chain

The attachment of the thiophene-containing side chain is generally achieved by:

Nucleophilic substitution or alkylation

A halogenated 2-(thiophen-3-yl)ethyl derivative (e.g., bromide or iodide) can be reacted with a cyclopentane-1-carboxylate salt or anion to form the desired alkylated product.Cross-coupling reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) can be employed to couple thiophene derivatives with suitably functionalized cyclopentane intermediates, although this is more common for aryl-aryl bonds rather than alkyl-aryl bonds.Reduction and functional group interconversions

Starting from 1-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)cyclopentane-1-carboxylic acid analogs, selective reductions and substitutions can yield the target compound.

Detailed Preparation Procedures from Literature

Acid Hydrolysis of Cyclopentane-1-carbonitrile Derivatives (Procedure C)

Reagents and Conditions:

Nitrile precursor (e.g., 1-phenylcyclopentane-1-carbonitrile) is treated with acetic acid, sulfuric acid, and water mixture and heated to 120 °C for 20 hours.

After cooling, sodium nitrite is added, and the mixture is further heated at 90 °C for 2 hours.

The product is isolated by filtration, washed, and purified by extraction and drying.Outcome:

This method yields cyclopentane-1-carboxylic acid derivatives with high purity suitable for further functionalization.

Alkylation Using LDA and Iodomethane (Procedure B)

Reagents and Conditions:

Arylacetic acid is dissolved in dry tetrahydrofuran (THF) under nitrogen.

Lithium diisopropylamide (LDA) is added at 0 °C to generate the enolate.

After stirring at 45 °C for 1 hour, iodomethane is added at 0 °C and the mixture is stirred overnight at room temperature.

The reaction is quenched with hydrochloric acid, extracted, and purified by column chromatography.Application:

This method can be adapted to introduce methyl or other alkyl substituents on the cyclopentane carboxylic acid framework before attaching the thiophene moiety.

Ester Formation and Subsequent Hydrolysis (Procedure F)

Step 1: Ester Formation

Ethyl arylacetate is treated with sodium hydride (NaH) in dry THF at 0 °C, followed by addition of dibromoalkanes.

The reaction mixture is warmed to room temperature and then heated to 50 °C for 18 hours.

The product is extracted and purified by flash chromatography.Step 2: Hydrolysis to Carboxylic Acid

The ester is refluxed with sodium hydroxide in a methanol/water mixture for 3 hours.

After removal of methanol, the aqueous solution is acidified and extracted to yield the carboxylic acid.Relevance:

This two-step method is useful for synthesizing this compound by preparing the corresponding ester intermediate and then hydrolyzing it.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield* |

|---|---|---|---|---|

| Acid Hydrolysis of Nitriles | H2SO4, AcOH, H2O, 120 °C, 20 h | Straightforward, high purity | Harsh conditions, long reaction | 60-80% |

| Alkylation with LDA/Iodomethane | LDA, THF, iodomethane, 0-45 °C, overnight | High regioselectivity, mild conditions | Requires strict anhydrous setup | 50-70% |

| Ester Formation + Hydrolysis | NaH, THF, dibromoalkane; then NaOH, MeOH/H2O | Versatile, allows functional group manipulation | Multi-step, requires purification | 55-75% |

*Yields are approximate and based on related literature examples.

Research Findings and Notes

The electrospray ionization mass spectrometry (ESI-MS) and cyclic voltammetry have been used to characterize intermediates and final products in related thiophene-containing cyclopentane carboxylic acids, confirming structure and purity.

Safety Considerations:

Handling of strong acids (e.g., sulfuric acid) and reactive reagents (e.g., LDA, NaH) requires appropriate personal protective equipment and fume hood use to avoid exposure and hazards.The thiophene ring substitution position (3- vs. 2-position) can influence the reactivity and biological properties of the compound, thus regioselective synthesis is critical.

The compound's biological activity is under investigation, with related structures showing potential for enzyme inhibition and receptor binding, making the preparation methods crucial for medicinal chemistry applications.

Summary and Outlook

The preparation of this compound can be achieved through well-established organic synthesis routes involving:

- Hydrolysis of nitrile precursors

- Alkylation of cyclopentane carboxylic acid derivatives

- Ester formation followed by hydrolysis

These methods provide flexibility in functional group modifications and allow for the synthesis of analogs for biological evaluation. Future research should focus on optimizing yields, regioselectivity, and scalability for pharmaceutical development.

Chemical Reactions Analysis

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.

Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: It is employed in the synthesis of dyes and fragrances, contributing to the creation of unique and complex scents.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group and Pharmacophore Analysis

Thiophene Position and Linker Effects

Carboxylic Acid vs. Amino/Hydroxyl Groups

- Carboxylic Acid : Enhances polarity and forms strong hydrogen bonds (e.g., with catalytic serine or lysine residues). This group is critical in fragment-based drug design .

- Amino/Hydroxyl Derivatives: 1-Amino-2-hydroxycyclopentanecarboxylic acid mimics natural amino acids, enabling incorporation into peptide chains or enzyme active sites, as seen in cycloleucine’s antitumor mechanism .

Electron-Withdrawing vs. Aromatic Substituents

Antiviral Potential

- The ethyl linker may improve binding kinetics over rigid analogs .

- In contrast, trifluoromethyl derivatives are more suited for prolonged pharmacokinetic profiles in antiviral therapies .

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | pKa (Carboxylic Acid) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 238.30 | 2.8 | ~4.2 | 0.15 (PBS) |

| (1s,2r)-2-(Thiophen-3-Yl)cyclopentane-1-Carboxylic acid | 210.27 | 2.1 | ~3.9 | 0.20 (PBS) |

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 182.14 | 1.5 | ~1.8 | 0.05 (PBS) |

| 1-Amino-2-hydroxycyclopentanecarboxylic acid | 159.15 | -1.2 | 2.1 (COOH), 9.5 (NH₂) | 5.6 (Water) |

Note: PBS = Phosphate-buffered saline; LogP values estimated via ChemAxon.

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a thiophene moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula is , with a molecular weight of approximately 224.32 g/mol.

Chemical Structure

The compound features:

- Cyclopentane Ring : A five-membered carbon ring.

- Carboxylic Acid Group : A functional group (-COOH) that is crucial for its biological activity.

- Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This compound may play a role in anti-inflammatory processes, potentially useful in treating conditions like rheumatoid arthritis and Crohn's disease .

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various biological targets. The interactions are essential for understanding its pharmacodynamics and pharmacokinetics. For example, structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 and DYRK1A .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid | Similar cyclopentane and thiophene structures | Different thiophene substitution position affects activity |

| 2-(Thiophen-3-yl)propanoic acid | Contains a propanoic acid instead of cyclopentane | Exhibits different solubility and reactivity profiles |

| Cyclopentanecarboxylic acid | Lacks the thiophene moiety | Serves as a simpler model for studying cyclopentane derivatives |

This comparison highlights how variations in substituent positioning and structure can influence the chemical behavior and biological activity of these compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, quinoxaline derivatives were tested against human CML cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity . These findings suggest that this compound may possess similar or enhanced activity against specific cancer types.

Animal Models

Research involving animal models has also been conducted to evaluate the therapeutic potential of thiophene-containing compounds. For example, studies on TNF-α inhibition demonstrated promising results in reducing inflammation in models of rheumatoid arthritis, suggesting that this compound could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopentane ring formation followed by thiophene-ethyl group introduction. For example, alkylation of a cyclopentane-carboxylic acid precursor with 2-(thiophen-3-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (0–60°C) and solvent polarity significantly affect regioselectivity and yield . Optimization may require monitoring via TLC or HPLC to minimize byproducts like over-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopentane backbone and substituent positions. H NMR can resolve ethyl-thiophene coupling (e.g., δ 2.5–3.5 ppm for CH₂ groups). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry if chiral centers exist .

Q. How do reaction conditions impact the stability of the carboxylic acid group during derivatization?

- Methodological Answer : The carboxylic acid is prone to esterification or decarboxylation under harsh conditions. For esterification, use mild reagents like DCC/DMAP in dry DCM to avoid side reactions. For reductions (e.g., converting to alcohol), NaBH₄/I₂ in THF is preferable over LiAlH₄, which may degrade the thiophene ring .

Advanced Research Questions

Q. How does the ethyl-thiophene substituent influence electronic properties compared to direct thiophene attachment?

- Methodological Answer : The ethyl spacer reduces conjugation between the thiophene and cyclopentane, altering electron density distribution. Computational studies (DFT) show decreased resonance stabilization compared to thiophene directly bonded to cyclopentane. This affects reactivity in electrophilic substitution (e.g., slower nitration) and binding affinity to biological targets like enzymes .

Q. What strategies achieve stereoselective synthesis of chiral derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can induce stereochemistry. For example, using (R)-BINAP ligands in cyclopropanation reactions yields enantiomerically pure cyclopentane intermediates. Chiral HPLC or enzymatic resolution may separate diastereomers .

Q. How can contradictions in reported reaction yields for thiophene-ethyl coupling be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Systematic reproducibility studies under inert atmospheres (Ar/N₂) with rigorously dried solvents are essential. Kinetic studies (e.g., varying catalyst loading or temperature) identify optimal conditions. Cross-referencing with analogous compounds (e.g., benzene-ethyl derivatives) provides mechanistic insights .

Q. What in silico methods predict this compound’s interaction with cyclooxygenase (COX) enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to COX-1/2 active sites. Key parameters include hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355. Comparative analysis with NSAIDs (e.g., ibuprofen) highlights potential anti-inflammatory activity .

Key Methodological Takeaways

- Stereochemistry : Use chiral catalysts or resolution techniques to isolate active enantiomers.

- Reactivity : Optimize solvent polarity and temperature to preserve carboxylic acid integrity.

- Biological Assays : Pair computational modeling with in vitro COX inhibition assays for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.